REACTION_CXSMILES
|
O=O.[S:3]1[CH:7]=[CH:6][C:5]2[CH:8]([NH:12][C:13](=[O:15])[CH3:14])[CH2:9][CH2:10][CH2:11][C:4]1=2.C(O)(=[O:20])C(C)C>O>[O:20]=[C:11]1[C:4]2[S:3][CH:7]=[CH:6][C:5]=2[CH:8]([NH:12][C:13](=[O:15])[CH3:14])[CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C(CCC2)NC(C)=O
|
Name
|
cobaltous acetate
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
cobaltous bromide tetrahydrate
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
48 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
The dark brown mixture is oxygenated for 100 minutes at room temperature
|
Duration
|
100 min
|
Type
|
CUSTOM
|
Details
|
10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
is reheated to 50° C.
|
Type
|
CUSTOM
|
Details
|
the flow of oxygen is terminated 2 hours later
|
Duration
|
2 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(C2=C1SC=C2)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |